molecular formula C11H10F3NO2 B14809471 2-Cyclopropoxy-5-(trifluoromethyl)benzamide

2-Cyclopropoxy-5-(trifluoromethyl)benzamide

Cat. No.: B14809471
M. Wt: 245.20 g/mol
InChI Key: JDSRPDTYRDGXCU-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-5-(trifluoromethyl)benzamide is an organic compound with the molecular formula C11H10F3NO2 and a molecular weight of 245.20 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a benzamide core. It is a white to almost white crystalline powder .

Preparation Methods

The synthesis of 2-Cyclopropoxy-5-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-cyclopropoxybenzoic acid and trifluoromethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane and a catalyst such as triethylamine.

    Reaction Steps: The process involves the formation of an intermediate, which is then subjected to further reactions to yield the final product. The intermediate is typically formed by reacting 2-cyclopropoxybenzoic acid with trifluoromethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

2-Cyclopropoxy-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide core are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Scientific Research Applications

2-Cyclopropoxy-5-(trifluoromethyl)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

2-Cyclopropoxy-5-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

    2-(Trifluoromethyl)benzamide: This compound lacks the cyclopropoxy group but shares the trifluoromethylbenzamide core. It is used in similar applications but may have different reactivity and biological activity.

    2-Cyclopropoxybenzamide: This compound lacks the trifluoromethyl group but contains the cyclopropoxybenzamide core. It is also used in organic synthesis and research but may exhibit different properties.

    5-(Trifluoromethyl)benzamide: This compound lacks the cyclopropoxy group and has the trifluoromethyl group attached to a different position on the benzamide core. .

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

2-cyclopropyloxy-5-(trifluoromethyl)benzamide

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)6-1-4-9(17-7-2-3-7)8(5-6)10(15)16/h1,4-5,7H,2-3H2,(H2,15,16)

InChI Key

JDSRPDTYRDGXCU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)C(F)(F)F)C(=O)N

Origin of Product

United States

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